molecular formula C8H4Cl2O2 B1616571 2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde CAS No. 38923-36-3

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde

Cat. No. B1616571
CAS RN: 38923-36-3
M. Wt: 203.02 g/mol
InChI Key: MDMMYRFYWOFYSV-UHFFFAOYSA-N
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Description

“2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde” is a complex organic compound. It likely contains a dichlorophenyl group, which is a phenyl ring with two chlorine atoms attached, and an oxoacetaldehyde group, which includes a carbonyl (C=O) and an aldehyde group (-CHO) .


Synthesis Analysis

While specific synthesis methods for “2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde” were not found, related compounds have been synthesized using various methods. For instance, a target compound was synthesized using anthranilic acid and 3,4-dichlorobenzoyl chloride .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde” were not found, related compounds have been involved in reactions such as the Mitsunobu reaction .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMYRFYWOFYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298283
Record name (3,4-dichlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde

CAS RN

38923-36-3
Record name NSC122222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dichlorophenyl)(oxo)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-dichloroacetophenone (5.39 mmol, 1.02 g) was dissolved in dimethyl sulfoxide (13 mL), and 48% hydrobromic acid (1.83 mL) was gradually added at room temperature. The mixture was stirred overnight at 60° C., and then the reactor was cooled to room temperature. The reaction solution was poured into water (50 mL) at 0° C. and stirred for about 1 hour. The precipitated solid was recovered by filtration, washed with water and dried by means of a vacuum pump to give the desired product as a pale yellow solid (0.780 g, yield 71%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
Reactant of Route 2
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
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2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
Reactant of Route 4
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
Reactant of Route 5
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(3,4-Dichlorophenyl)-2-oxoacetaldehyde

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